molecular formula C11H12BrNO3S B1283019 2-(ACETYLAMINO)-3-[(4-BROMOPHENYL)SULFANYL]PROPANOIc acid CAS No. 126253-78-9

2-(ACETYLAMINO)-3-[(4-BROMOPHENYL)SULFANYL]PROPANOIc acid

Cat. No.: B1283019
CAS No.: 126253-78-9
M. Wt: 318.19 g/mol
InChI Key: FZPBUFAQZNZYPA-UHFFFAOYSA-N
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Description

2-(ACETYLAMINO)-3-[(4-BROMOPHENYL)SULFANYL]PROPANOIc acid is an organic compound characterized by the presence of an acetylamino group, a bromophenyl group, and a sulfanyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ACETYLAMINO)-3-[(4-BROMOPHENYL)SULFANYL]PROPANOIc acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Bromophenyl Intermediate: The starting material, 4-bromophenyl, undergoes a halogenation reaction to introduce the bromine atom.

    Introduction of the Sulfanyl Group: The bromophenyl intermediate is then reacted with a thiol compound under suitable conditions to form the sulfanyl derivative.

    Acetylation: The sulfanyl derivative is acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Formation of the Propanoic Acid Backbone:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(ACETYLAMINO)-3-[(4-BROMOPHENYL)SULFANYL]PROPANOIc acid undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(ACETYLAMINO)-3-[(4-BROMOPHENYL)SULFANYL]PROPANOIc acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(ACETYLAMINO)-3-[(4-BROMOPHENYL)SULFANYL]PROPANOIc acid involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological macromolecules, while the bromophenyl and sulfanyl groups can participate in various non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(ACETYLAMINO)-3-[(4-CHLOROPHENYL)SULFANYL]PROPANOIc acid
  • 2-(ACETYLAMINO)-3-[(4-FLUOROPHENYL)SULFANYL]PROPANOIc acid
  • 2-(ACETYLAMINO)-3-[(4-METHYLPHENYL)SULFANYL]PROPANOIc acid

Uniqueness

2-(ACETYLAMINO)-3-[(4-BROMOPHENYL)SULFANYL]PROPANOIc acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro, fluoro, and methyl analogs. The bromine atom’s larger size and higher polarizability can enhance the compound’s ability to participate in halogen bonding and other non-covalent interactions, potentially leading to distinct biological and chemical properties.

Properties

IUPAC Name

2-acetamido-3-(4-bromophenyl)sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO3S/c1-7(14)13-10(11(15)16)6-17-9-4-2-8(12)3-5-9/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZPBUFAQZNZYPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSC1=CC=C(C=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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